

# A Comprehensive Technical Guide to Tris(4-iodophenyl)amine

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## Compound of Interest

Compound Name: *Tris(4-iodophenyl)amine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and applications of **Tris(4-iodophenyl)amine**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

## Core Chemical Properties

**Tris(4-iodophenyl)amine** is a halogenated aromatic amine that serves as a versatile building block in supramolecular chemistry and materials science.<sup>[1]</sup> Its structural and electronic properties make it a valuable precursor in the synthesis of complex organic architectures.

## Physicochemical Data

A summary of the key physicochemical properties of **Tris(4-iodophenyl)amine** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_{18}H_{12}I_3N$	<a href="#">[2]</a>
Molecular Weight	623.01 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow or light brown crystalline powder/crystal	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	167 °C, 187.0 to 191.0 °C, 189 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Boiling Point (Predicted)	$559.5 \pm 45.0$ °C	
Density (Predicted)	$2.172 \pm 0.06$ g/cm <sup>3</sup>	
Solubility	Soluble in toluene and dichloromethane.	
Storage	Keep in a dark place, sealed in dry conditions at room temperature or in a refrigerator.	<a href="#">[7]</a>

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **Tris(4-iodophenyl)amine**.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>):  $\delta$  7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H).[8]
- <sup>13</sup>C NMR (CDCl<sub>3</sub>):  $\delta$  146.5, 138.4, 126.0.[8]
- Infrared (IR) and Raman Spectroscopy: ATR-IR and FT-Raman spectra have been recorded, providing further structural confirmation.[2]

## Crystal Structure

**Tris(4-iodophenyl)amine** crystallizes in a monoclinic system with the space group P 1 21/n 1. [2] The unit cell parameters are reported as:[2]

- $a = 10.6033 \text{ \AA}$
- $b = 11.4222 \text{ \AA}$
- $c = 16.0787 \text{ \AA}$
- $\alpha = 90.00^\circ$
- $\beta = 106.9870^\circ$
- $\gamma = 90.00^\circ$

## Experimental Protocols

### Synthesis of Tris(4-iodophenyl)amine

A common and efficient method for the synthesis of **Tris(4-iodophenyl)amine** starting from triphenylamine is detailed below.<sup>[8]</sup>

#### Materials:

- Triphenylamine (1 g, 4.1 mmol)
- $\text{IPe}_2\text{BF}_4$  (5.3 g, 14.3 mmol)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , 60 mL)
- Trifluoromethanesulfonic acid (TfOH, 900  $\mu\text{L}$ , 4.1 mmol)
- Saturated aqueous Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Saturated aqueous Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Saturated aqueous Sodium Chloride ( $\text{NaCl}$ )
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hexane
- Ethyl Acetate ( $\text{EtOAc}$ )

## Procedure:

- Reaction Setup: In a flask, mix triphenylamine and  $\text{IPe}_2\text{BF}_4$  in  $\text{CH}_2\text{Cl}_2$ . Cool the mixture to 0 °C under a nitrogen atmosphere.[8]
- Addition of Acid: Slowly add trifluoromethanesulfonic acid dropwise to the cooled mixture.[8]
- Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 21 hours, during which the solution should turn a reddish-brown color.[8]
- Quenching: After the reaction is complete, add saturated aqueous  $\text{NaHCO}_3$  and  $\text{Na}_2\text{S}_2\text{O}_3$  to the mixture.[8]
- Extraction: Extract the aqueous layer with  $\text{CH}_2\text{Cl}_2$ . Combine the organic layers.[8]
- Washing: Wash the combined organic layers sequentially with saturated  $\text{NaHCO}_3$  and  $\text{NaCl}$  solutions.[8]
- Drying and Concentration: Dry the organic phase with anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to obtain the crude product.[8]
- Purification: Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to yield **Tris(4-iodophenyl)amine**. The reported yield for this protocol is 99%. [8]



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A schematic workflow for the synthesis of **Tris(4-iodophenyl)amine**.

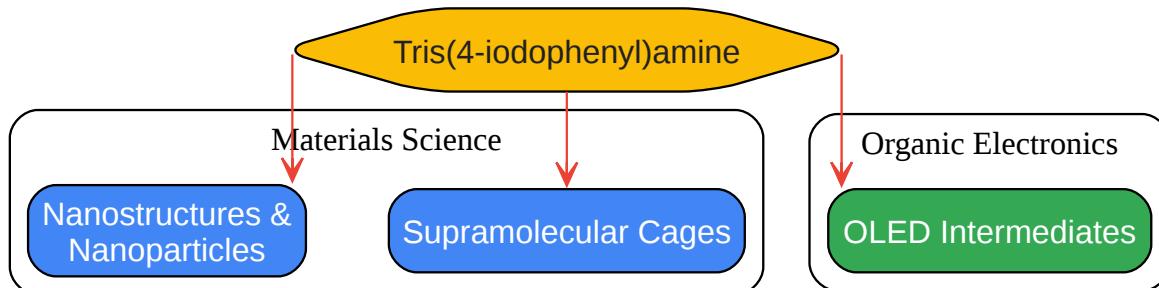
## Reactivity and Applications

**Tris(4-iodophenyl)amine** is a key intermediate in the synthesis of various functional materials. The iodine substituents serve as versatile handles for further chemical transformations, such as cross-coupling reactions.

## Core Applications

- Nanomaterials and Supramolecular Chemistry: It is a valuable building block for the preparation of nanostructures and nanoparticles.[1][8] This includes the construction of complex architectures like macrocycle-in-a-macrocycle superstructures and supramolecular nanocages based on terpyridine building blocks.[1][8]
- Organic Electronics: **Tris(4-iodophenyl)amine** and its derivatives are utilized in the field of organic electronics, particularly as intermediates for materials used in Organic Light Emitting Diodes (OLEDs).[4]

While some triphenylamine derivatives, such as Tris(4-aminophenyl)amine, are explored as building blocks in pharmaceutical development, specific applications of **Tris(4-iodophenyl)amine** in drug development are not widely documented.[9]



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Key application areas of **Tris(4-iodophenyl)amine**.

## Safety and Handling

**Tris(4-iodophenyl)amine** is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2][7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses,

and a lab coat, should be strictly followed when handling this compound. Store in a cool, dry, and well-ventilated area.

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